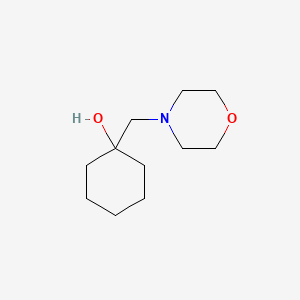

1-(Morpholinomethyl)cyclohexan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-11(4-2-1-3-5-11)10-12-6-8-14-9-7-12/h13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTSZRWBWHWGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCOCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tertiaryβ\betaβ-amino alcohol derivatives of cyclohexane

An In-Depth Technical Guide to the Synthesis and Application of Tertiary β-Amino Alcohol Derivatives of Cyclohexane

Authored by Gemini, Senior Application Scientist

Abstract

The tertiary β-amino alcohol moiety embedded within a cyclohexane framework represents a privileged structural motif in medicinal chemistry and materials science. The conformational rigidity of the cyclohexane ring, combined with the hydrogen-bonding capabilities and stereochemical complexity of the 1,2-amino alcohol functionality, provides a unique scaffold for designing highly specific and potent bioactive molecules. This guide offers a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, an analysis of stereochemical control, and an exploration of their applications in modern drug development. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required to leverage this important chemical class.

Introduction: The Significance of the Cyclohexane β-Amino Alcohol Scaffold

β-amino alcohols are versatile intermediates and core components in a vast array of biologically active compounds, including β-blockers, antiviral agents, and potent chiral auxiliaries.[1][2] When this functional group is incorporated into a cyclohexane ring, the resulting structure gains significant conformational constraint. This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.

The tertiary amine and tertiary alcohol present additional layers of complexity and utility. The tertiary amine offers a stable, basic center that is often crucial for aqueous solubility and forming salt bridges with biological targets. The tertiary alcohol, resulting from the construction of a tetrasubstituted carbon center, introduces a significant steric and electronic presence, which can be exploited to probe and occupy specific pockets within a receptor binding site. The synthesis of these highly substituted, stereochemically rich molecules, however, presents unique challenges that necessitate robust and selective chemical methodologies.

Core Synthetic Strategies

The construction of the tertiary β-amino alcohol on a cyclohexane scaffold primarily relies on two powerful and complementary strategies: the nucleophilic addition of organometallic reagents to α-amino ketones and the ring-opening of epoxides with secondary amines.

Strategy 1: Organometallic Addition to α-Amino Cyclohexanones

This is arguably the most direct and versatile method for generating tertiary β-amino alcohols. The fundamental transformation involves the reaction of an N-protected α-amino cyclohexanone with a potent carbon nucleophile, such as a Grignard or organolithium reagent.[3]

The key to this approach is the controlled 1,2-addition to the carbonyl group to form a new carbon-carbon bond and the desired tertiary alcohol.[4][5] A critical challenge is preventing a second addition of the organometallic reagent, which can occur if the intermediate ketone is not managed properly.[6] Furthermore, the reaction must be carefully controlled to avoid side reactions like enolization, especially when using sterically hindered ketones or strongly basic organometallics.[3]

The reaction proceeds via a stable tetrahedral alkoxide intermediate, which is quenched during an acidic workup to yield the final product.[6][7] The choice of the nitrogen-protecting group is crucial, as it influences the stability of the starting material and the reaction's outcome.

Caption: General workflow for synthesis via organometallic addition.

The addition of a nucleophile to the carbonyl of a chiral α-amino cyclohexanone can lead to the formation of diastereomers. The stereochemical outcome is often governed by Felkin-Anh or Cram chelation models, where the substituents on the cyclohexane ring and the nitrogen-protecting group direct the incoming nucleophile to one face of the carbonyl. For substrates lacking pre-existing chirality, enantioselective synthesis can be achieved by employing chiral auxiliaries or chiral catalysts.

Strategy 2: Ring-Opening of Cyclohexene Oxide with Secondary Amines

The aminolysis of epoxides is a classic and highly reliable method for synthesizing β-amino alcohols.[1][8] For accessing tertiary β-amino alcohols on a cyclohexane ring, this involves the reaction of cyclohexene oxide with a secondary amine (R₂NH).

This reaction is a nucleophilic substitution (Sₙ2) process that inherently proceeds with anti-stereochemistry. The amine attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of the C-O bond. According to the Fürst-Plattner rule for cyclohexene derivatives, the reaction pathway favors a transition state that leads to a trans-diaxial product, which then equilibrates to the more stable trans-diequatorial conformation.[9]

The reaction can often be sluggish and may require catalysis to proceed at a reasonable rate. A variety of catalysts, including Lewis acids (e.g., samarium trichloride, calcium triflate) and solid-supported catalysts like silica gel or zeolites, have been shown to effectively promote the reaction under mild conditions.[10][11]

Caption: Stereoselective synthesis via epoxide ring-opening.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of tertiary β-amino alcohol derivatives of cyclohexane make them attractive scaffolds for targeting a range of biological systems. Their conformational rigidity and dense functionalization allow for precise three-dimensional positioning of pharmacophoric elements.

-

Anti-inflammatory Agents: Certain β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway.[12][13] By disrupting the TLR4/MD-2 complex, these compounds can suppress the pro-inflammatory cascade implicated in severe sepsis, making them promising leads for novel antiseptic therapeutics.[12]

-

Anticancer Activity: The β-amino alcohol motif is present in numerous compounds screened for cytotoxic activity against various cancer cell lines.[2][14] The cyclohexane scaffold can be functionalized to enhance cell permeability and target specific proteins or enzymes involved in cancer progression.

-

Chiral Ligands and Auxiliaries: Enantiomerically pure cyclohexane β-amino alcohols are highly valuable as chiral ligands in asymmetric catalysis or as chiral auxiliaries to control the stereochemistry of synthetic transformations.[1][15]

Experimental Protocols

The following protocols are provided as a trusted, self-validating framework for the synthesis of a model tertiary β-amino alcohol derivative of cyclohexane.

Protocol: Synthesis of 1-Methyl-2-(piperidin-1-yl)cyclohexan-1-ol via Grignard Addition

Objective: To synthesize a tertiary β-amino alcohol by adding methylmagnesium bromide to 2-(piperidin-1-yl)cyclohexan-1-one.

Materials:

-

2-(piperidin-1-yl)cyclohexan-1-one

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Flask Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with an argon inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.

-

Reagent Addition: The flask is charged with 2-(piperidin-1-yl)cyclohexan-1-one (1.0 eq) dissolved in anhydrous Et₂O (30 mL). The solution is cooled to 0 °C in an ice-water bath.

-

Grignard Reagent Transfer: Methylmagnesium bromide (1.2 eq) is transferred to the dropping funnel via cannula.

-

Reaction Execution: The Grignard reagent is added dropwise to the stirred solution of the α-amino ketone over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Reaction Quench: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl (20 mL) while cooling the flask in an ice bath.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with Et₂O (2 x 20 mL).

-

Workup: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol: Synthesis of trans-2-(Dibenzylamino)cyclohexan-1-ol via Epoxide Opening

Objective: To synthesize a trans-β-amino alcohol by the catalyzed ring-opening of cyclohexene oxide with dibenzylamine.

Materials:

-

Cyclohexene oxide

-

Dibenzylamine

-

Calcium trifluoromethanesulfonate (Ca(OTf)₂)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Flask Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added cyclohexene oxide (1.0 eq), dibenzylamine (1.1 eq), and anhydrous MeCN (20 mL).

-

Catalyst Addition: Calcium trifluoromethanesulfonate (0.1 eq) is added to the stirred solution.

-

Reaction Execution: The reaction mixture is heated to reflux (approx. 82 °C) and monitored by TLC until the starting material is consumed (typically 4-6 hours).

-

Reaction Quench: The mixture is cooled to room temperature and quenched with saturated aqueous NaHCO₃ (15 mL).

-

Extraction: The mixture is extracted with ethyl acetate (3 x 20 mL).

-

Workup: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The resulting crude oil is purified by flash chromatography to yield the pure trans-β-amino alcohol.

Data Summary

The choice of synthetic method often depends on the desired substitution pattern, stereochemistry, and available starting materials. The following table provides a comparative summary of the two primary strategies.

| Feature | Organometallic Addition to α-Amino Ketone | Ring-Opening of Cyclohexene Oxide |

| Key Transformation | C-C bond formation | C-N bond formation |

| Starting Materials | α-Amino cyclohexanone, Organometallic reagent | Cyclohexene oxide, Secondary amine |

| Stereochemical Control | Substrate-controlled (Felkin-Anh/Cram) | Reagent-controlled (anti-addition) |

| Product Stereochem. | Typically yields diastereomeric mixtures | Exclusively trans product |

| Key Advantages | High versatility in introducing diverse R-groups | Excellent and predictable stereoselectivity |

| Potential Issues | Over-addition, enolization, racemization | Requires catalysis, limited to secondary amines |

| Typical Yields | 60-90% | 75-95% |

Conclusion and Future Outlook

Tertiary β-amino alcohol derivatives of cyclohexane are a cornerstone class of compounds with proven utility in asymmetric synthesis and significant potential in drug discovery. The synthetic methodologies of organometallic addition and epoxide aminolysis provide robust and reliable access to these scaffolds. While these methods are well-established, future research will likely focus on developing more advanced catalytic enantioselective versions of these transformations to streamline access to single-enantiomer products.[16] The continued exploration of their structure-activity relationships, particularly as modulators of complex biological pathways like TLR4 signaling, will undoubtedly uncover new therapeutic opportunities.[13] As synthetic methods become more refined and our understanding of their biological roles deepens, these conformationally constrained molecules are poised to remain a central focus for researchers at the interface of chemistry and medicine.

References

-

Tanaka, K., et al. (2002). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 4(5), 835-838. [Link]

-

Tanaka, K., et al. (2002). Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes. PubMed. [Link]

-

Perveen, S., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. [Link]

-

Reddy, K. S., et al. (n.d.). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines... [Link]

-

Van den Broeck, T., et al. (n.d.). Highly diastereoselective synthesis of β-amino alcohols. RSC Publishing. [Link]

-

Plommer, H., et al. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. Dalton Transactions. [Link]

-

Plommer, H., et al. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. The Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. PMC. [Link]

-

Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]

-

Wang, Y., et al. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. PubMed. [Link]

-

Lemaire, M., et al. (n.d.). Synthesis of .beta.-Amino Alcohols Derived from L-Valine. ACS Publications. [Link]

-

Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Hilaris Publisher. [Link]

-

Tundup, S., et al. (n.d.). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC. [Link]

-

Kumar, S., et al. (2013). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]

-

Iwasaki, K., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC. [Link]

-

Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]

-

Avenoza, A., et al. (n.d.). Addition of organolithium reagents to Ahc methyl ester. An approach to new a-amino ketones. Universidad de La Rioja. [Link]

-

ResearchGate. (2025). A Simple and Convenient Synthesis of β-Amino Alcohol Chiral Auxiliaries Based on Limonene Oxide. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

ResearchGate. (2025). Synthesis and therapeutic application of beta-amino alcohol derivatives. [Link]

-

Morwick, T., et al. (n.d.). An entry to non-racemic β-tertiary-β-amino alcohols, building blocks for the synthesis of aziridine, piperazine, and morpholine scaffolds. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Wu, J. (2006). A Regio-and Stereoselective Synthesis of β-Amino Alcohols. Taylor & Francis Online. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

-

Gaylord Chemical. (2025). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. [Link]

-

Cossy, J., et al. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. PubMed. [Link]

-

Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. [Link]

-

The Organic Chemistry Tutor. (2023). The Grignard Reaction | Synthesis of Alcohols [Video]. YouTube. [Link]

-

Tundup, S., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PubMed. [Link]

-

CHEM21. (n.d.). CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. [Link]

-

Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

-

Liu, J., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed. [Link]

-

The Organic Chemistry Tutor. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes [Video]. YouTube. [Link]

-

Open Access Journals. (n.d.). EXTENDED ABSTRACT. [Link]

-

Reza, D., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

-

Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 12. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 16. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(Morpholinomethyl)cyclohexan-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Morpholinomethyl)cyclohexan-1-ol, a molecule possessing structural motifs of significant interest in medicinal and synthetic chemistry.[1] For researchers, scientists, and drug development professionals, understanding a compound's solubility is a foundational requirement that influences bioavailability, formulation, and overall therapeutic efficacy.[2] This document moves beyond theoretical principles to offer a practical framework for predicting, evaluating, and applying the solubility data of this specific molecule. We will dissect its physicochemical properties, provide a rationale for solvent selection, and present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. The methodologies described are designed to be self-validating systems, ensuring the generation of reliable and reproducible data critical for advancing research and development objectives.

Physicochemical Characterization of 1-(Morpholinomethyl)cyclohexan-1-ol

The solubility of a compound is intrinsically linked to its molecular structure. 1-(Morpholinomethyl)cyclohexan-1-ol is an amphiphilic molecule, containing distinct polar and non-polar regions that dictate its interaction with various solvents.

Molecular Structure

The structure combines three key functional components: a non-polar cyclohexane ring, a polar tertiary alcohol, and a polar morpholine group.

Caption: Decision workflow for selecting the appropriate solubility assay.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. [3] Objective: To determine the true thermodynamic solubility of 1-(Morpholinomethyl)cyclohexan-1-ol in a selected organic solvent at a specified temperature.

Materials:

-

1-(Morpholinomethyl)cyclohexan-1-ol (solid, high purity)

-

Selected organic solvent (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Analytical balance

-

HPLC-UV or LC-MS system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-(Morpholinomethyl)cyclohexan-1-ol to a glass vial. "Excess" is critical and is visually confirmed by the presence of undissolved solid throughout the experiment. A starting point is to add ~5-10 mg of the compound.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance) and agitation speed (e.g., 250 rpm). Allow the system to equilibrate for 24 to 72 hours. The extended time ensures the dissolution equilibrium is reached. [3]4. Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete separation of the saturated supernatant from the excess solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant. It is crucial not to disturb the solid pellet at the bottom.

-

Dilution & Quantification: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC or LC-MS method to determine the precise concentration.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L, calculated from the measured concentration and the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Screening

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous or organic medium. [4]It is invaluable for rapidly screening large numbers of compounds in early drug discovery. [4] Objective: To rapidly assess the kinetic solubility limit of 1-(Morpholinomethyl)cyclohexan-1-ol.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Test solvent (e.g., Phosphate-Buffered Saline (PBS), or organic solvent)

-

96-well microplates (UV-transparent if using a plate reader)

-

Liquid handling robotics or multichannel pipettes

-

Plate reader with turbidity or nephelometry (light scattering) detection capabilities. [2] Step-by-Step Methodology:

-

Plate Preparation: Dispense the test solvent into the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, perform a serial dilution of the 10 mM DMSO stock solution directly into the test solvent. This creates a range of concentrations with a consistent (and low, e.g., 1-2%) final percentage of DMSO.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours), during which precipitation may occur in wells where the solubility limit is exceeded.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader. Nephelometry, which measures light scattered at a 90° angle, is a highly sensitive method for this purpose. [2]5. Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal significantly increases above the background, indicating the formation of a precipitate.

Conclusion

A thorough understanding of the solubility of 1-(Morpholinomethyl)cyclohexan-1-ol is not an academic exercise but a practical necessity for its successful application in research and development. This guide has established a clear framework for approaching this challenge. By analyzing the molecule's distinct physicochemical characteristics, we can make robust predictions about its behavior in various organic solvents. Furthermore, the detailed experimental protocols for determining both thermodynamic and kinetic solubility provide researchers with the tools to generate the high-quality, quantitative data required for informed decision-making. Employing these methods will enable scientists to efficiently select solvent systems, optimize reaction conditions, and develop viable formulations, thereby accelerating the journey from discovery to application.

References

- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Journal of Chemical & Engineering Data - ACS Publications. (2015).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024).

- Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025).

- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF - ResearchGate.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026).

- Solubility of Organic Compounds. (2023).

- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.

- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024).

- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).

- Common Organic Solvents: Table of Properties1,2,3.

Sources

Foreword: The Morpholine Moiety as a Pillar of Modern Drug Design

An In-Depth Technical Guide to the Stability of Tertiary Amino Alcohols Containing Morpholine

In the landscape of medicinal chemistry, few heterocyclic scaffolds have earned the distinction of being "privileged structures" as convincingly as morpholine. Its frequent appearance in approved and experimental drugs, from the antibiotic linezolid to the anticancer agent gefitinib, is no coincidence. The morpholine ring imparts a unique combination of advantageous properties: favorable physicochemical characteristics, enhanced metabolic stability, and versatile synthetic accessibility. As a saturated heterocycle, it often improves aqueous solubility and provides a key hydrogen bond acceptor via its oxygen atom, crucial for molecular interactions with biological targets.

However, the inclusion of a tertiary amino alcohol function, while often critical for pharmacological activity and formulation, introduces specific stability challenges. The tertiary amine is a site susceptible to oxidation, and the overall molecular framework must be robust against hydrolytic, thermal, and photolytic pressures. Understanding the degradation pathways and intrinsic stability of these molecules is not merely a regulatory hurdle; it is a fundamental component of successful drug development, informing formulation design, packaging choices, and shelf-life prediction.

This guide provides a comprehensive framework for assessing the stability of tertiary amino alcohols containing the morpholine moiety. We will move beyond rote procedures to explore the underlying chemical principles, the rationale behind experimental design, and the validation of analytical methods capable of ensuring product quality, safety, and efficacy.

Part 1: Understanding the Inherent Stability and Degradation Landscape

The stability of a tertiary amino alcohol containing morpholine is dictated by its susceptibility to various degradation mechanisms. The primary points of vulnerability are the tertiary amine nitrogen and the carbon atoms alpha to the nitrogen and ether oxygen.

Oxidative Degradation: The Primary Pathway of Concern

Oxidation is one of the most common degradation routes for molecules containing electron-rich tertiary amine groups. The reaction can proceed via several mechanisms, often initiated by atmospheric oxygen, trace metal ions, or peroxides that may form in certain excipients.

-

N-Oxide Formation: The lone pair of electrons on the tertiary nitrogen is readily susceptible to oxidation, leading to the formation of a polar N-oxide. This is a critical transformation to monitor, as it significantly alters the physicochemical properties of the parent molecule.

-

Ring Cleavage: Oxidative attack can also occur on the carbon atoms adjacent to the nitrogen or oxygen heteroatoms. This can initiate a cascade of reactions leading to the cleavage of the morpholine ring. In metabolic pathways, this is often mediated by cytochrome P450 enzymes, which can hydroxylate the ring and lead to intermediates such as 2-(2-aminoethoxy)acetic acid. While metabolic, these pathways can provide valuable clues to potential chemical degradation routes.

-

Dealkylation: The bond between the nitrogen and the substituent groups (including the alcohol-containing chain) can be cleaved under oxidative stress, a process known as oxidative dealkylation.

Hydrolytic Degradation: Assessing Stability at pH Extremes

While the ether and amine functionalities of the morpholine ring are generally stable against hydrolysis, the overall stability of the drug molecule must be assessed across a wide pH range. International Council for Harmonisation (ICH) guidelines mandate testing in acidic and basic conditions. Ester or amide groups elsewhere in the molecule are common sites for hydrolysis, and extreme pH can catalyze other rearrangement or degradation reactions.

Thermal and Photolytic Degradation

Thermal Stress: Elevated temperatures accelerate degradation reactions such as oxidation and bond cleavage (thermolysis). For tertiary amines, this can lead to dealkylation pathways. While morpholine itself is reasonably stable at high temperatures in the absence of oxygen, its derivatives' stability must be empirically determined.

Photostability: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions. This is a mandatory stress condition in pharmaceutical development. Photodegradation can lead to the formation of unique impurities not seen under other stress conditions, some of which could be potentially carcinogenic, as in the case of certain Molsidomine derivatives.

Below is a diagram illustrating the primary degradation pathways for a generic morpholine-containing tertiary amino alcohol.

Caption: Experimental workflow for forced degradation and method validation.

Part 3: Experimental Protocols and Analytical Characterization

The choice of analytical technique is critical for resolving and quantifying the parent compound and its degradation products.

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the industry standard. For tertiary amino alcohols, which often lack a strong UV chromophore, two primary approaches are used:

-

HPLC with UV Detection and Pre-column Derivatization: A robust and widely available method. The amino alcohol is reacted with a derivatizing agent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to attach a UV-active moiety, enabling sensitive detection.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that does not require derivatization. It is invaluable for structural elucidation of unknown degradants and for quantifying low-level impurities.

| Feature | HPLC-UV (with Derivatization) | LC-MS/MS |

| Specificity | Good; relies on chromatographic separation. | Excellent; relies on both separation and mass-to-charge ratio. |

| Sensitivity | Good (ng/mL range). | Excellent (pg/mL range). |

| Sample Prep | More complex (derivatization step required). | Simpler (often dilute-and-shoot). |

| Cost | Lower instrument and operational cost. | Higher instrument and maintenance cost. |

| Application | Ideal for routine QC and release testing. | Essential for impurity identification and characterization. |

Protocol: Forced Degradation of a Hypothetical Drug Substance

This protocol describes a typical forced degradation study for a hypothetical tertiary amino alcohol containing a morpholine ring, "Morpholinol."

Objective: To generate potential degradation products of Morpholinol and develop a preliminary stability-indicating HPLC-UV method.

Materials:

-

Morpholinol Drug Substance

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Hydroxide (NaOH), 1 M

-

Hydrogen Peroxide (H₂O₂), 30%

-

Forced degradation vials, oven, ICH-compliant photostability chamber.

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve Morpholinol in methanol to prepare a 1.0 mg/mL stock solution.

-

-

Stress Sample Preparation (in duplicate):

-

Control: Dilute 1 mL of stock solution with 1 mL of water.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Store at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Store at 60°C.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light.

-

Thermal: Place a solid sample of Morpholinol in an oven at 80°C. Also, place a vial of the control solution in the oven.

-

Photolytic: Expose a solid sample and a control solution sample to light in a photostability chamber. Wrap a parallel set of samples in aluminum foil and place in the same chamber to serve as dark controls.

-

-

Time Points and Quenching:

-

Withdraw aliquots from the liquid stress samples at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

For thermal and photolytic studies, prepare solutions from the stressed solid at each time point.

-

Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the HPLC column. Dilute all samples to a target concentration of ~0.1 mg/mL with mobile phase.

-

-

HPLC Analysis:

-

Analyze all control, stressed, and neutralized samples using a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and a phosphate buffer).

-

Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent Morpholinol peak.

-

-

Data Evaluation:

-

Calculate the percentage degradation for each condition.

-

Develop and optimize the HPLC method to ensure baseline separation between the parent peak and all major degradant peaks.

-

Perform peak purity analysis using a Diode Array Detector (DAD) to confirm that the parent peak is not co-eluting with any degradants. This step is critical for validating the method as "stability-indicating."

-

Conclusion and Forward Outlook

The stability of tertiary amino alcohols containing the morpholine moiety is a multifaceted challenge that requires a systematic and scientifically grounded approach. While the morpholine ring itself is often a source of metabolic stability, the tertiary amine function remains a primary site for oxidative degradation. A comprehensive stability program, anchored by well-designed forced degradation studies, is not merely a data-gathering exercise. It is an essential tool that provides a deep understanding of a molecule's vulnerabilities.

The insights gained from these studies are invaluable. They guide the selection of stable formulations, appropriate excipients, and protective packaging. Furthermore, the development of a validated, stability-indicating analytical method is the ultimate assurance of a drug product's quality, ensuring that its identity, strength, and purity are maintained throughout its shelf life. For any organization involved in drug development, a proactive and thorough investigation into the stability of these important molecules is a critical investment in the safety and efficacy of future medicines.

References

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.

- UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. (2022, April 20). Research Square.

- A Review: Stability Indicating Forced Degradation Studies - RJPT. Research Journal of Pharmacy and Technology.

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

4-(1-Hydroxycyclohexylmethyl)morpholine molecular weight and formula

An In-depth Technical Guide to 4-(1-Hydroxycyclohexylmethyl)morpholine: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Authored by a Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical overview of 4-(1-Hydroxycyclohexylmethyl)morpholine, a morpholine derivative with potential applications in pharmaceutical and materials science. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles and data from structurally related molecules to present its core physicochemical properties, a proposed synthetic pathway, and expected spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for the synthesis and investigation of this and similar morpholine-containing compounds.

Introduction: The Significance of the Morpholine Scaffold

Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, is a cornerstone in medicinal chemistry and organic synthesis.[1][2] Its unique structural and electronic properties, including its water solubility and chemical stability, make it a privileged scaffold in the design of bioactive molecules.[1][3] The morpholine ring is a key component in a variety of approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[1] The introduction of substituents onto the morpholine nitrogen allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[4] This guide focuses on a specific derivative, 4-(1-Hydroxycyclohexylmethyl)morpholine, detailing its fundamental chemical attributes.

Physicochemical Properties of 4-(1-Hydroxycyclohexylmethyl)morpholine

The molecular formula and weight of 4-(1-Hydroxycyclohexylmethyl)morpholine have been calculated based on its chemical structure. These properties are fundamental for any experimental work, from reaction stoichiometry to analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |

| Molecular Weight | 199.29 g/mol | Calculated |

| IUPAC Name | 4-((1-hydroxycyclohexyl)methyl)morpholine |

Proposed Synthesis of 4-(1-Hydroxycyclohexylmethyl)morpholine

A reliable synthetic route to 4-(1-Hydroxycyclohexylmethyl)morpholine can be proposed based on established organic chemistry transformations. The following multi-step synthesis is designed for clarity and reproducibility, starting from commercially available reagents.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 4-(1-Hydroxycyclohexylmethyl)morpholine via nucleophilic ring-opening of cyclohexene oxide with morpholine.

Experimental Protocol: Synthesis of 4-(1-Hydroxycyclohexylmethyl)morpholine

This protocol describes a plausible and efficient one-step synthesis.

Reaction: Morpholine + 1-Oxa-spiro[2.5]octane → 4-(1-Hydroxycyclohexylmethyl)morpholine

Materials:

-

Morpholine (99%)

-

1-Oxa-spiro[2.5]octane (Cyclohexene Oxide, 98%)

-

Ethanol (anhydrous)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Oxa-spiro[2.5]octane (10.0 g, 0.102 mol) in 100 mL of anhydrous ethanol.

-

Addition of Morpholine: To the stirred solution, add morpholine (13.3 g, 0.153 mol, 1.5 equivalents) dropwise over 15 minutes. The addition is exothermic, and the reaction temperature should be monitored.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with 2 x 50 mL of brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(1-Hydroxycyclohexylmethyl)morpholine.

Rationale for Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that facilitates the nucleophilic attack of the morpholine nitrogen on the epoxide ring.

-

Excess Morpholine: Using a slight excess of morpholine ensures the complete consumption of the limiting reagent, cyclohexene oxide.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the ring-opening to proceed at a reasonable rate.

Structural Elucidation and Spectroscopic Analysis

The structural identity and purity of the synthesized 4-(1-Hydroxycyclohexylmethyl)morpholine would be confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics.

| Spectroscopic Technique | Expected Features |

| ¹H NMR (Proton NMR) | - Multiplets in the region of 1.2-1.8 ppm corresponding to the cyclohexyl protons.- A singlet around 2.4 ppm for the methylene protons adjacent to the morpholine nitrogen.- Multiplets around 2.6 ppm and 3.7 ppm for the morpholine ring protons.- A broad singlet corresponding to the hydroxyl proton. |

| ¹³C NMR (Carbon NMR) | - Peaks in the aliphatic region (20-50 ppm) for the cyclohexyl carbons.- A peak around 60 ppm for the methylene carbon.- Peaks around 54 ppm and 67 ppm for the morpholine carbons.- A peak around 70 ppm for the carbon bearing the hydroxyl group. |

| IR (Infrared) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group.- C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- C-O-C stretching of the morpholine ether linkage around 1115 cm⁻¹. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Potential Applications and Future Directions

Morpholine and its derivatives are of significant interest in drug discovery due to their favorable physicochemical properties and their ability to engage in hydrogen bonding.[2][5] The presence of a hydroxylated cyclohexyl moiety in 4-(1-Hydroxycyclohexylmethyl)morpholine introduces a chiral center and additional hydrogen bonding capabilities, which could be exploited in the design of novel therapeutic agents.[4] Potential areas of application could include the development of new anticancer, anti-inflammatory, or antiviral drugs.[2] Further research could focus on the derivatization of the hydroxyl group to explore structure-activity relationships and optimize the compound's biological activity.

Safety and Handling

Morpholine and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[6] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for morpholine and structurally similar compounds.

References

-

National Center for Biotechnology Information. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. PubChem. Retrieved from [Link]

-

Wikipedia. (2024, October 26). Morpholine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(1-cyclohexen-1-yl)- (CAS 670-80-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholin-4-ol. PubChem. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

Lindsley, C. W., et al. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS Medicinal Chemistry Letters, 5(9), 1031-1036. Retrieved from [Link]

- Google Patents. (n.d.). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(Morpholinomethyl)cyclohexan-1-ol

Executive Summary

This application note details the protocol for the regioselective synthesis of 1-(morpholinomethyl)cyclohexan-1-ol via the nucleophilic ring opening of 1-oxaspiro[2.5]octane (methylenecyclohexane oxide). This structural motif—a cyclohexane ring bearing a geminal hydroxyl group and an aminomethyl arm—is a critical pharmacophore found in various CNS-active agents, including venlafaxine and tramadol analogs.

Unlike the traditional Mannich reaction (which often suffers from reversibility and harsh acidic conditions), the epoxide ring-opening route offers superior regiocontrol, higher yields, and milder reaction conditions. This guide compares a "Green" water-promoted protocol against a Lewis Acid-catalyzed method, providing researchers with flexible options based on available resources.

Retrosynthetic Analysis & Mechanism

The Strategic Advantage

The target molecule contains a 1,2-aminoalcohol functionality constructed on a quaternary carbon. Synthesizing this via the Mannich reaction (Cyclohexanone + Formaldehyde + Morpholine) can lead to bis-substitution or elimination byproducts.

The epoxide route is superior because:

-

Regio-defined Precursor: The spiro-epoxide (1-oxaspiro[2.5]octane) fixes the carbon framework before the amine is introduced.

-

Irreversibility: The release of ring strain from the three-membered epoxide drives the reaction to completion.

Mechanistic Pathway

The reaction proceeds via an

-

Substrate: 1-oxaspiro[2.5]octane (Spiro-epoxide).[1]

-

Nucleophile: Morpholine (Secondary amine).

-

Regioselectivity: The spiro-carbon (C1) is a quaternary center and highly sterically hindered. Consequently, the nucleophile exclusively attacks the less substituted exocyclic methylene carbon (C2).

-

Outcome: The C-O bond at the methylene cleaves, resulting in the formation of a primary amine linkage and a tertiary alcohol on the ring.

Figure 1: Mechanistic pathway illustrating the regioselective attack of morpholine on the exocyclic methylene group.

Experimental Protocols

Method A: Water-Promoted "Green" Synthesis (Recommended)

Best for: High purity requirements, avoiding metal catalysts, and ease of workup.

Concept: Water acts as a dual activator—it activates the epoxide oxygen via hydrogen bonding and stabilizes the transition state, facilitating the attack of the amine.

Materials

-

1-Oxaspiro[2.5]octane (Methylenecyclohexane oxide): 10 mmol (1.26 g)

-

Morpholine: 12 mmol (1.05 g)

-

Deionized Water: 5 mL

-

Solvent for extraction: Ethyl Acetate (EtOAc)[2]

Procedure

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-oxaspiro[2.5]octane (1.26 g).

-

Addition: Add Morpholine (1.05 g) followed by Water (5 mL).

-

Reaction: Fit the flask with a reflux condenser. Heat the heterogeneous mixture to 80°C (oil bath temperature).

-

Note: The mixture will initially be biphasic. As the reaction proceeds and the amino-alcohol forms, the mixture typically becomes homogeneous.

-

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Stain with Ninhydrin or Iodine. Reaction is typically complete in 4–6 hours .

-

Workup:

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).

Method B: Lewis Acid Catalyzed ( or Metal Triflates)

Best for: Difficult substrates or rapid throughput.

Concept: Lewis acids coordinate strongly to the epoxide oxygen, increasing the electrophilicity of the methylene carbon and accelerating the reaction rate significantly.

Materials

-

1-Oxaspiro[2.5]octane: 10 mmol

-

Morpholine: 11 mmol

-

Catalyst: Lithium Perchlorate (

) (10 mol%) or Bismuth Nitrate ( -

Solvent: Acetonitrile (

) (5 mL)

Procedure

-

Charge: Dissolve the epoxide and morpholine in Acetonitrile.

-

Catalyst Addition: Add the Lewis Acid catalyst in one portion.

-

Reaction: Stir at room temperature for 30 minutes. If conversion is slow, heat to 50°C .

-

Note:

reactions can be exothermic; monitor temperature.[3]

-

-

Workup: Quench with water. Extract with DCM. (Follow standard drying/concentration steps).

Process Workflow & Visualization

The following diagram outlines the operational workflow for Method A (Water-Promoted), ensuring critical control points are met.

Figure 2: Operational workflow for the water-promoted synthesis of the target amino-alcohol.

Analytical Validation

To confirm the identity of 1-(Morpholinomethyl)cyclohexan-1-ol , compare experimental data against the following expected parameters.

Expected NMR Profile ( )

| Position | Signal Type | Approx. Shift ( | Integration | Interpretation |

| Ring | Multiplet | 1.20 – 1.70 ppm | 10H | Cyclohexane ring protons ( |

| Morpholine | Triplet (broad) | 2.60 ppm | 4H | |

| Morpholine | Triplet (broad) | 3.70 ppm | 4H | |

| Linker | Singlet | 2.35 ppm | 2H | The exocyclic methylene ( |

| Hydroxyl | Broad Singlet | 2.5 – 3.0 ppm | 1H | Tertiary alcohol (-OH), exchangeable with |

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Exact Mass: 199.16

-

Observed Ion:

Safety & Handling

-

Epoxide Hazards: 1-Oxaspiro[2.5]octane is an alkylating agent. It may cause skin sensitization and is potentially mutagenic. Handle in a fume hood with nitrile gloves.

-

Morpholine: Flammable liquid and corrosive. Causes severe skin burns and eye damage.

-

Reaction Control: While water-promoted reactions are generally mild, Lewis Acid catalyzed ring openings can be highly exothermic. Always add catalyst slowly to a cooled solution if scaling up (>10g).

References

-

Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[5] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[5] Organic Letters, 7(20), 4593–4595.

-

Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012).[4] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.[4] Journal of the Mexican Chemical Society, 56(4).

-

Bansal, S., et al. (2017).[6] An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3[6]·5H2O as a catalyst.[6][7] New Journal of Chemistry, 41, 2668-2671.[6]

-

BenchChem Technical Support. (2025). Laboratory-Scale Synthesis of Morpholine Derivatives and N-oxides. BenchChem Application Notes.

- Shivani, et al. (2007). Nucleophilic ring opening of epoxides with amines in water: A green and efficient protocol. Journal of Chemical Sciences.

Sources

- 1. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 5. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]

- 6. An efficient method for regioselective ring opening of epoxides by amines under microwave irradiation using Bi(NO3)3·5H2O as a catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note & Protocol: Synthesis of trans-2-Morpholinocyclohexan-1-ol via Nucleophilic Epoxide Ring-Opening

Introduction: The Strategic Importance of β-Amino Alcohols

The ring-opening of epoxides with amine nucleophiles is a cornerstone transformation in organic synthesis, offering a reliable and atom-economical pathway to β-amino alcohols.[1] This structural motif is of paramount importance in medicinal chemistry, appearing as a key pharmacophore in a wide range of biologically active molecules and approved pharmaceutical agents.[1] The presence of both a hydroxyl and an amino group facilitates critical hydrogen bonding interactions, influencing a molecule's solubility, receptor binding affinity, and metabolic profile.

Morpholine, a saturated heterocycle, is frequently incorporated into drug candidates to improve their physicochemical properties and pharmacological profiles, such as aqueous solubility and metabolic stability.[1] The synthesis of 2-morpholinocyclohexan-1-ol from cyclohexene oxide serves as an exemplary case of this vital reaction class. This document provides an in-depth analysis of the underlying chemical principles and a field-proven, step-by-step protocol for its synthesis and purification.

Mechanistic Insights: The Chemistry of Epoxide Aminolysis

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The inherent strain of the three-membered epoxide ring makes the carbon atoms highly susceptible to nucleophilic attack, even without acid catalysis.[2]

Causality Behind the Mechanism:

-

Nucleophilic Attack: The nitrogen atom of morpholine, possessing a lone pair of electrons, acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the cyclohexene oxide ring.

-

Ring-Opening: This attack occurs from the face opposite the C-O bond, leading to an inversion of stereochemistry at the point of attack. This concerted bond-forming and bond-breaking process relieves the significant ring strain (approximately 13 kcal/mol), which is a primary driving force for the reaction.[2]

-

Stereochemistry: The nucleophilic attack on the epoxide results in a trans-diaxial opening. Subsequent proton transfer (typically from a solvent molecule or during aqueous work-up) neutralizes the resulting alkoxide to yield the final trans-2-morpholinocyclohexan-1-ol product.

-

Catalysis: While the reaction can proceed without a catalyst, it is often slow. Lewis or Brønsted acids can be employed to activate the epoxide by coordinating to or protonating the epoxide oxygen.[3][4] This coordination enhances the electrophilicity of the ring carbons, accelerating the rate of nucleophilic attack. However, for a strong nucleophile like morpholine and a simple epoxide, catalysis may not be necessary and can sometimes lead to side reactions if not carefully controlled. The protocol detailed below proceeds without a catalyst to ensure a clean, high-yielding transformation.

Caption: Reaction mechanism for the nucleophilic addition of morpholine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified stoichiometry, conditions, and purification methods should reliably yield the target compound with high purity.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Key Properties |

| Cyclohexene Oxide | 286-20-4 | 98.14 | 20 | 1.0 | Lachrymator, Flammable |

| Morpholine | 110-91-8 | 87.12 | 24 | 1.2 | Corrosive, Flammable |

| Methanol (MeOH) | 67-56-1 | 32.04 | 40 mL | - | Flammable, Toxic |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | Flammable, Irritant |

| Hexanes | 110-54-3 | 86.18 | ~200 mL | - | Flammable, Neurotoxin |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | Desiccant |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | ~50 g | - | Adsorbent |

Equipment:

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with water lines

-

Heating mantle with temperature control

-

Inert atmosphere setup (Nitrogen or Argon balloon)

-

Glass funnel and filter paper

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Analytical balance

Step-by-Step Procedure

Rationale for Key Steps:

-

Inert Atmosphere: While not strictly required for this specific reaction, it is good practice to prevent atmospheric moisture from interacting with reactants, especially if scaling up or using sensitive reagents.

-

Excess Morpholine: Using a slight excess (1.2 eq) of the nucleophile ensures the complete consumption of the limiting reagent, cyclohexene oxide, driving the reaction to completion.

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively solvates both reactants. It can also act as the proton source to neutralize the alkoxide intermediate.

-

Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy to ensure a reasonable reaction rate without requiring a catalyst.

Procedure:

-

Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask. Dry the flask and condenser in an oven and allow to cool under a stream of nitrogen or argon.

-

Reagent Addition: To the flask, add methanol (40 mL) followed by morpholine (2.1 mL, 24 mmol). Stir the solution for 5 minutes.

-

Initiation: Slowly add cyclohexene oxide (2.0 mL, 20 mmol) to the stirring solution at room temperature.

-

Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane eluent). Spot the starting material (cyclohexene oxide) and the reaction mixture. The reaction is complete when the cyclohexene oxide spot has disappeared (typically 4-6 hours).

-

Cooling & Concentration: Once complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a 250 mL separatory funnel. Wash the organic layer with brine (2 x 50 mL) to remove any remaining methanol and water-soluble impurities.

-

Drying and Filtration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate. Swirl for 5-10 minutes, then filter off the drying agent.

-

Final Concentration: Concentrate the filtrate on the rotary evaporator to yield the crude product, typically as a pale yellow oil or waxy solid.

Purification

The crude product is purified by flash column chromatography to isolate the desired trans-2-morpholinocyclohexan-1-ol.

-

Column Preparation: Prepare a slurry of silica gel (~50 g) in hexanes and pack it into a chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the top of the silica column.

-

Elution: Elute the column with a gradient solvent system. Start with 100% Ethyl Acetate and gradually increase the polarity by adding Methanol (e.g., from 0% to 10% MeOH in EtOAc).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to afford the final product. A typical yield is in the range of 85-95%.

Experimental Workflow and Safety

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling: Cyclohexene oxide is a lachrymator and potential carcinogen. Morpholine is corrosive. Handle with care, avoiding inhalation and skin contact. Methanol is toxic and flammable.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. | Ensure the reaction is at a steady reflux. Extend the reaction time and continue monitoring by TLC. |

| Low Yield | Loss of material during work-up or purification. Impure starting materials. | Ensure complete extraction from the aqueous layer. Be meticulous during column chromatography. Verify the purity of reactants before starting. |

| Formation of Side Products | Reaction of the product with another molecule of cyclohexene oxide (dialkylation).[5] | Ensure a slight excess of morpholine is used. Avoid overly prolonged reaction times after the starting material is consumed. |

| Product is an Oil, not Solid | Presence of residual solvent or minor impurities. | Ensure the product is thoroughly dried under high vacuum. If purity is high by NMR, it may simply exist as a low-melting solid or oil. |

References

-

Reaction mechanisms of Epoxide ring opening with propylene oxide with... - ResearchGate. Available at: [Link]

-

Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Epoxide ring-opening reaction of cyclohexene oxide with various amines... - ResearchGate. Available at: [Link]

-

Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes - ResearchGate. Available at: [Link]

-

Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes - PubMed. Available at: [Link]

-

epoxide ring-opening reactions: Topics by Science.gov. Available at: [Link]

-

Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes - PMC. Available at: [Link]

-

Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC. Available at: [Link]

-

AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL - Canadian Science Publishing. Available at: [Link]

-

18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]

-

Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of spiro-morpholine scaffolds from amino alcohol intermediates

From Amino Alcohol Precursors to Privileged Drug Fragments

Executive Summary & Strategic Value

Spiro-morpholine scaffolds represent a "privileged structure" in modern medicinal chemistry. Unlike flat aromatic systems, spirocyclic cores offer inherent three-dimensionality (high

This Application Note details the construction of Spiro[3.5] and Spiro[5.5] morpholine systems derived from 1,2-amino alcohol intermediates . We focus on two distinct methodologies:

-

The Classical "Lactam" Route: A robust, scalable stepwise alkylation/reduction sequence ideal for GMP environments.

-

The Modern "Green" Route: A concise, redox-neutral annulation using ethylene sulfate (ES), based on 2024 breakthrough methodologies.[1]

Strategic Analysis: The Amino Alcohol Pivot

The success of spiro-morpholine synthesis hinges on the quality and substitution pattern of the amino alcohol precursor. The Gem-Dialkyl Effect (Thorpe-Ingold Effect) is the driving force that makes the formation of the spiro-quaternary center kinetically favorable during the cyclization step.

Workflow Visualization

The following diagram outlines the decision tree for selecting the optimal synthetic pathway based on available starting materials.

Figure 1: Strategic synthetic pathways for spiro-morpholine assembly. Route A offers intermediate stability (lactam), while Route B provides rapid access.

Protocol A: The Classical "Lactam" Route

Best for: Large-scale synthesis, GMP processes, and when the "morpholinone" (lactam) intermediate is a desired analog.

This route utilizes a double alkylation strategy (inter- then intramolecular) where the nitrogen is acylated first, followed by base-mediated etherification.

Materials

-

Substrate: (1-Aminocyclohexyl)methanol (1.0 equiv)

-

Reagent: Chloroacetyl chloride (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

-

Solvent: THF (anhydrous) or DMF

-

Reductant: Lithium Aluminum Hydride (LAH) or Borane-THF complex

Step-by-Step Methodology

Phase 1: N-Acylation (Chemoselective)

-

Dissolution: Dissolve (1-aminocyclohexyl)methanol (10 mmol) in anhydrous THF (50 mL) and cool to 0 °C under nitrogen.

-

Base Addition: Add triethylamine (2.2 equiv) or aqueous NaOH (Schotten-Baumann conditions) to scavenge HCl.

-

Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise over 30 minutes.

-

Critical Control: Maintain temperature <5 °C to prevent O-acylation.

-

-

Workup: Quench with water, extract with EtOAc. The product is the linear chloroacetamide alcohol.

Phase 2: Cyclization (The Spiro Step)

-

Preparation: Dissolve the crude chloroacetamide in anhydrous THF (0.1 M concentration).

-

Note: Dilution favors intramolecular cyclization over intermolecular polymerization.

-

-

Deprotonation: Add NaH (2.5 equiv) slowly at 0 °C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Isolation: Quench with sat.

.[4] Evaporate solvent.[4] The product is the Spiro-morpholin-3-one .

Phase 3: Lactam Reduction

-

Reduction: Suspend the spiro-lactam in THF. Add LAH (2.0 equiv) carefully at 0 °C, then reflux for 4 hours.

-

Fieser Quench: Cool to 0 °C. Add water (

mL), 15% NaOH ( -

Purification: Filter the granular precipitate. Concentrate the filtrate to yield the final Spiro-morpholine .

Protocol B: The Modern "Green" Route (Ethylene Sulfate)

Best for: Rapid library generation, avoiding toxic chloroacetyl chloride, and redox-neutral synthesis.

Based on recent advances (Ortiz et al., J. Am. Chem. Soc. 2024), this method uses Ethylene Sulfate (ES) as a 1,2-dication equivalent.

Materials

-

Substrate: (1-Aminocyclohexyl)methanol (1.0 equiv)

-

Reagent: Ethylene Sulfate (1.05 equiv)

-

Base: Potassium tert-butoxide (KOtBu) (2.5 equiv)

-

Solvent:

-Amyl alcohol or THF

Step-by-Step Methodology

-

Monoalkylation (Zwitterion Formation):

-

Combine the amino alcohol and ethylene sulfate in THF (0.5 M).

-

Stir at RT for 2–4 hours.

-

Observation: A white precipitate often forms. This is the zwitterionic intermediate (Amine attacks ES ring

Ammonium-alkyl-sulfate). -

Advantage:[1][2][4][5][6][7][8] This step is highly selective for mono-alkylation, avoiding the "over-alkylation" seen with alkyl halides.

-

-

One-Pot Cyclization:

-

Do not isolate. Add KOtBu (2.5 equiv) directly to the reaction slurry.

-

Heat to 50–60 °C for 4 hours.

-

Mechanism:[2][3][6][7] The base deprotonates the free hydroxyl group of the amino alcohol. The resulting alkoxide attacks the carbon adjacent to the sulfate group, displacing the sulfate (as

) and closing the morpholine ring.

-

-

Purification:

-

Filter off the inorganic salts.

-

Concentrate the filtrate.[4]

-

Yield: Typically >80% with high purity, requiring minimal chromatography.

-

Comparative Data & Troubleshooting

| Feature | Protocol A (Classic) | Protocol B (Green/ES) |

| Step Count | 3 (Acylation, Cyclization, Reduction) | 1 (One-pot) |

| Atom Economy | Low (Loss of HCl, Oxygen) | High (Loss of |

| Safety Profile | High Risk (LAH, Chloroacetyl Cl) | Improved (No hydrides) |

| Scalability | Excellent (Kg scale proven) | Good (Exotherm management required) |

| Stereocontrol | Retains chirality of amino alcohol | Retains chirality |

Troubleshooting Guide

-

Problem: Low yield in Cyclization (Protocol A).

-

Problem: Incomplete Reduction (Protocol A).

-

Problem: Zwitterion insolubility (Protocol B).

-

Fix: Use a more polar solvent system (e.g., MeCN/THF mixture) or vigorous mechanical stirring.

-

References

-

Ortiz, K. G., et al. (2024).[1][9] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[1]

-

Hiesinger, K., et al. (2021).[5] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64, 150-183.[5]

-

Unsworth, W. P., et al. (2025). "Short Scalable Route to Bis-morpholine Spiroacetals." The Journal of Organic Chemistry.

-

Luescher, M. U., & Bode, J. W. (2017). "SnAP Reagents for the Synthesis of C-Substituted Morpholines." Organic Syntheses, 94, 34-53.

Sources

- 1. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 2. air.unimi.it [air.unimi.it]

- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

Catalytic applications of cyclohexane-basedβ\betaβ-amino alcohols

Application Note: AN-CAT-2026-CHX

Topic: Catalytic Applications of Cyclohexane-Based

Executive Summary

Cyclohexane-based

This guide details the synthesis and application of these ligands in two high-value transformations:

-

Enantioselective Addition of Diethylzinc to Aldehydes: A carbon-carbon bond-forming benchmark.

-

Asymmetric Borane Reduction of Ketones: A route to chiral secondary alcohols.[1]

Structural Design & Ligand Synthesis

The most robust entry into this class of ligands is the ring-opening of cyclohexene oxide. Unlike complex multi-step syntheses, this approach yields the trans-amino alcohol directly, ensuring the heteroatoms are capable of bidentate chelation.[1]

Protocol 1: Synthesis of trans-2-(Phenylamino)cyclohexanol (Ligand L1)

Rationale: We utilize a Lewis acid-catalyzed ring opening of cyclohexene oxide with aniline.[1] This provides a C2-chiral backbone if resolved, or a racemic scaffold for optimization studies.[1]

Reagents:

-

Cyclohexene oxide (10 mmol)

-

Aniline (10 mmol)

-

Catalyst: Lithium perchlorate (LiClO

, 10 mol%) or mild Lewis Acid[1] -

Solvent: Acetonitrile (CH

CN)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve LiClO

(106 mg, 1 mmol) in CH -

Addition: Add aniline (0.93 g, 10 mmol) followed by cyclohexene oxide (0.98 g, 10 mmol) at room temperature.

-

Reaction: Stir the mixture at ambient temperature for 6–12 hours.

-

Workup: Quench with water (10 mL) and extract with ethyl acetate (

mL). Wash combined organics with brine, dry over anhydrous Na -

Purification: Recrystallize from Ethanol/Hexane to obtain the pure trans-isomer as white needles.

Synthesis Pathway Visualization: